3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one 3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 898761-37-0
VCID: VC3421160
InChI: InChI=1S/C15H12BrFO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2
SMILES: C1=CC(=CC(=C1)F)C(=O)CCC2=CC=C(C=C2)Br
Molecular Formula: C15H12BrFO
Molecular Weight: 307.16 g/mol

3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one

CAS No.: 898761-37-0

Cat. No.: VC3421160

Molecular Formula: C15H12BrFO

Molecular Weight: 307.16 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one - 898761-37-0

Specification

CAS No. 898761-37-0
Molecular Formula C15H12BrFO
Molecular Weight 307.16 g/mol
IUPAC Name 3-(4-bromophenyl)-1-(3-fluorophenyl)propan-1-one
Standard InChI InChI=1S/C15H12BrFO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2
Standard InChI Key JWXXJLCEFKMYPW-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C(=O)CCC2=CC=C(C=C2)Br
Canonical SMILES C1=CC(=CC(=C1)F)C(=O)CCC2=CC=C(C=C2)Br

Introduction

Chemical Structure and Properties

Molecular Structure

3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one has the molecular formula C15H12BrFO, with a calculated molecular weight of approximately 307.16 g/mol. The structure consists of a propan-1-one backbone with a 4-bromophenyl group at position 3 and a 3-fluorophenyl group at position 1. This arrangement creates a specific three-dimensional configuration that influences the compound's chemical behavior and potential interactions with biological systems.

The positioning of the halogen atoms (bromine at the para position of one phenyl ring and fluorine at the meta position of the other) creates an asymmetric electronic distribution that affects the compound's dipole moment, reactivity, and intermolecular interactions. This molecular structure shares similarities with 4'-Bromo-3-(4-fluorophenyl)propiophenone, which has the same molecular formula but differs in the position of the fluorine atom .

Physical Properties

Based on the properties of structurally similar halogenated aromatic ketones, 3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one likely exhibits the following physical characteristics:

PropertyExpected Value/CharacteristicBasis for Estimation
Physical StateSolid at room temperatureTypical for aromatic ketones of similar molecular weight
AppearanceWhite to off-white crystalline powderCommon for halogenated aromatic compounds
SolubilityLow water solubility; good solubility in organic solventsDue to hydrophobic aromatic rings and halogen substituents
Melting PointApproximately 80-120°C (estimated)Based on similar halogenated aromatic ketones
StabilityStable under standard laboratory conditionsCharacteristic of this class of compounds

Synthesis Methods

Friedel-Crafts Acylation

One potential synthetic approach involves the Friedel-Crafts acylation reaction, which would entail:

  • Preparation of 3-(4-bromophenyl)propanoyl chloride from the corresponding carboxylic acid

  • Reaction with 3-fluorobenzene in the presence of a Lewis acid catalyst (typically aluminum chloride)

  • Careful control of reaction conditions to ensure regioselectivity

  • Purification through recrystallization or column chromatography

This methodology represents a classical approach to forming aryl ketones and has been widely applied in the synthesis of structurally similar compounds.

Cross-Coupling Reactions

Modern synthetic strategies might employ palladium-catalyzed cross-coupling reactions, which offer advantages in terms of selectivity and functional group tolerance:

  • Suzuki-Miyaura coupling between 4-bromophenylboronic acid and an appropriately functionalized 3-fluorophenyl derivative

  • Negishi coupling using organozinc reagents

  • Subsequent functional group transformations to establish the required ketone functionality

These approaches would build upon established methodologies used in the synthesis of related halogenated aromatic compounds.

Application AreaPotential RoleStructural Basis
Drug DiscoveryBuilding block for bioactive moleculesHalogenated aromatic rings provide scaffold for further derivatization
Structure-Activity StudiesProbe for investigating binding interactionsSpecific arrangement of halogen substituents creates unique binding profile
Enzyme InhibitionPotential modulator of enzyme activityHalogen atoms may participate in halogen bonding with protein residues
Anti-inflammatory ResearchCompound for investigating inflammatory pathwaysSimilar halogenated ketones have shown anti-inflammatory properties

The presence of halogen substituents can enhance binding interactions with biological targets through mechanisms such as halogen bonding and increased lipophilicity, which can improve membrane permeability and target engagement.

Materials Science

Beyond biological applications, 3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one may have potential uses in materials science:

  • As a component in specialized polymers or composite materials

  • In photochemical studies due to the electronic properties of the halogenated aromatic systems

  • As a precursor for more complex molecular architectures

  • In studies of crystal engineering and supramolecular assemblies

The specific arrangement of functional groups within the molecule could contribute to interesting material properties or serve as a platform for further derivatization.

Structure-Activity Relationships

Electronic and Steric Effects

The specific arrangement of substituents in 3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one creates a unique electronic environment that influences its chemical reactivity and potential biological interactions:

  • The bromine atom at the para position of one phenyl ring exerts both inductive (electron-withdrawing) and resonance (electron-donating) effects

  • The fluorine atom at the meta position of the other phenyl ring primarily exhibits an electron-withdrawing inductive effect

  • These electronic effects modify the electron density distribution across the molecule, affecting the reactivity of the carbonyl group and the aromatic rings

  • The three-dimensional arrangement of these substituents creates a specific shape that determines how the molecule might interact with binding sites in biological systems

Comparison with Structurally Related Compounds

Several compounds share structural similarities with 3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one, with key differences that could affect their properties:

CompoundStructural DifferencesPotential Impact on Properties
4'-Bromo-3-(4-fluorophenyl)propiophenoneFluorine at para instead of meta positionDifferent electronic distribution and potentially altered biological interactions
3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-oneContains a double bond in the propanone backbone; fluorine at para positionIncreased rigidity, potential for Michael addition reactions, different three-dimensional arrangement
1-(4-Bromo-3-fluorophenyl)propan-1-oneBoth halogens on the same phenyl ringSignificantly different electronic distribution and spatial arrangement

These structural variations can lead to significant differences in chemical reactivity, binding properties, and biological activities, highlighting the importance of specific substitution patterns in determining the properties of these compounds.

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